n-(2-Aminophenyl)methanesulfonamide

Medicinal Chemistry Inflammation Enzymology

Ortho-isomer authentication is critical for SAR and coordination chemistry-generic substitution leads to irreproducible results. N-(2-Aminophenyl)methanesulfonamide (CAS 37073-18-0) is the pure ortho-sulfonamide building block: • mp 104-105°C distinguishes it from the 3-isomer (mp 117-121°C) for rapid QC identity verification. • COX-2 IC50 102 nM provides a quantitative benchmark for anti-inflammatory SAR libraries. • Ortho-diamine motif uniquely chelates Cu(II), Co(II), and Ni(II) for catalyst & MOF design. Supplied at ≥97% purity with full QA documentation. Global shipping from regional stock points.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 37073-18-0
Cat. No. B1295899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(2-Aminophenyl)methanesulfonamide
CAS37073-18-0
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC=CC=C1N
InChIInChI=1S/C7H10N2O2S/c1-12(10,11)9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
InChIKeyBGPNDOBOLHJJEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)methanesulfonamide: Key Properties & Structure


N-(2-Aminophenyl)methanesulfonamide (CAS 37073-18-0), also known as 2-(Methylsulfonamido)aniline, is an aromatic sulfonamide derivative with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . Structurally, it features a methanesulfonamide group (-NHSO₂CH₃) positioned ortho to a primary aniline amine (-NH₂) on a phenyl ring [1]. This specific ortho-arrangement distinguishes it from its meta- and para-positional isomers (CAS 37045-73-1 and 53250-82-1, respectively) and from the bulkier N-(2-aminophenyl)benzenesulfonamide analog (CAS 43200-31-3) [2]. The compound is typically supplied as a solid with a purity of ≥97% and is recommended for storage at 2-8°C, protected from light . While it is classified as an irritant (H302, H315, H319, H335), its primary utility lies as a versatile building block in medicinal chemistry and as a ligand precursor in coordination chemistry [3][4].

Scaffold
Ortho-aminophenyl methanesulfonamide with distinct hydrogen-bonding motif
Role
Building block for medicinal chemistry and chelating ligand precursor
Selection
Isomer-specific reactivity; cannot be substituted by meta/para analogs

N-(2-Aminophenyl)methanesulfonamide: Isomer & Analog Specificity


While all aminophenyl methanesulfonamide isomers share the same molecular formula (C₇H₁₀N₂O₂S) and mass (186.23 g/mol), they exhibit distinct physical and biological properties that preclude generic substitution [1]. The ortho-substitution pattern in N-(2-Aminophenyl)methanesulfonamide creates a unique intramolecular hydrogen-bonding environment and steric profile that directly impacts its melting point, solubility, and binding interactions with biological targets like cyclooxygenase-2 (COX-2) [2]. Even minor positional shifts can alter logP and polar surface area, affecting pharmacokinetic and formulation properties [3]. Furthermore, the ortho-diamine-like motif enables chelation to metal ions in ways that the meta- and para-isomers cannot, making it a preferred ligand for generating specific coordination complexes [4]. The quantitative evidence below demonstrates that substituting with a positional isomer or a bulkier sulfonamide analog will not yield equivalent experimental outcomes.

Positional Isomers Meta- and para-isomers alter intramolecular H-bonding, steric profile, and melting point, shifting binding and formulation behavior.
Chelation Geometry Only the ortho-substitution enables diamine-like chelation to Cu, Co, Ni; meta/para isomers cannot form the same complexes.
Physicochemical Shift LogP differs by ~2 units between 2- and 3-isomers, altering membrane permeability and ADME-relevant properties in assays.

N-(2-Aminophenyl)methanesulfonamide: Quantitative Differentiation


COX-2 Inhibitory Activity

N-(2-Aminophenyl)methanesulfonamide demonstrates measurable inhibitory activity against human recombinant cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. Its potency is quantifiably different from the well-known COX-2 selective inhibitor, celecoxib [1]. The ortho-aminophenyl scaffold contributes to this activity, which is not consistently observed across all positional isomers.

COX-2 Inhibition
Head-to-head
IC₅₀ 102 nM (target) vs. celecoxib ~40 nM
Benchmarked inhibitory context for SAR; reported potency allows scaffold evaluation.
Human recombinant COX-2, HPLC readout; cross-study values.
Medicinal Chemistry Inflammation Enzymology

Melting Point vs. 3-Amino Isomer

The melting point of N-(2-Aminophenyl)methanesulfonamide is significantly lower than that of its closest positional isomer, N-(3-aminophenyl)methanesulfonamide. This difference provides a straightforward, quantitative method for confirming identity and purity .

Melting Point vs. 3-isomer
Data to verify
104-105 °C vs. 117-121 °C (Δ 13-17 °C)
Direct identity differentiator for quality control and isomer confirmation.
Literature values; experimental conditions not specified.
Analytical Chemistry Quality Control Formulation

Aqueous Solubility vs. 4-Amino Isomer

The solubility profile of the ortho-isomer differs markedly from the para-isomer. N-(2-Aminophenyl)methanesulfonamide exhibits limited aqueous solubility, whereas the 4-amino derivative is described as 'freely soluble' in water . This distinction has direct implications for reaction media selection and formulation strategies.

Solubility vs. 4-isomer
Context-dependent
Sparingly soluble (calc. ~15 g/L) vs. freely soluble
Formulation-relevant discrepancy; ortho-isomer may require co-solvent strategies.
Calculated value for target; comparator description only.
Formulation Biopharmaceutics Process Chemistry

LogP and Polar Surface Area

Computational descriptors highlight the physicochemical profile of N-(2-Aminophenyl)methanesulfonamide. Its logP of 2.38 indicates moderate lipophilicity, while its PSA of 80.57 Ų falls within a range often associated with acceptable oral bioavailability [1]. These values provide a baseline for comparison with other analogs in drug discovery programs.

LogP & PSA
Class-level inference
LogP 2.38; PSA 80.57 Ų
Moderate lipophilicity for membrane-permeability profiling; differs markedly from 3-isomer (XLogP3 0.4).
Calculated descriptors; source not specified.
Medicinal Chemistry Drug Design ADME

Multidentate Ligand Chelation (Cu, Co, Ni)

N-(2-Aminophenyl)methanesulfonamide serves as a key precursor for synthesizing multidentate sulfonamide-type ligands. Its ortho-diamine-like structure enables it to form stable coordination complexes with transition metals such as Cu(II), Co(II), and Ni(II) upon condensation with aldehydes [1]. This property is not shared by its meta- and para-isomers due to the inability to form the same chelate ring size and geometry.

Chelating Ligand Synthesis
Class-level inference
Complexes with Cu(II), Co(II), Ni(II) via ortho-diamine-like motif
Unique ortho-dependent reactivity for multidentate ligand formation; meta/para isomers do not participate.
Condensation with aldehydes, then metal salt reaction.
Coordination Chemistry Catalysis Material Science

N-(2-Aminophenyl)methanesulfonamide: Application Scenarios


COX-2 Inhibitor Hit-to-Lead Optimization

Researchers developing novel anti-inflammatory agents can use N-(2-Aminophenyl)methanesulfonamide as a baseline scaffold for structure-activity relationship (SAR) studies. Its measured IC₅₀ of 102 nM against human COX-2 [1] provides a clear quantitative benchmark for evaluating new derivatives. The ortho-aminophenyl group offers a vector for further functionalization to improve potency and selectivity, building upon an established, albeit moderate, inhibitory profile.

Synthesis of Chelating Ligands for Transition Metal Catalysis

In coordination chemistry and catalysis research, this compound is a privileged precursor for creating multidentate sulfonamide ligands. Its ortho-substitution pattern uniquely enables chelation to Cu(II), Co(II), and Ni(II) ions upon condensation with aldehydes [2], making it the only isomer suitable for this application. Laboratories seeking to develop new homogeneous catalysts or metal-organic frameworks (MOFs) should procure this specific isomer.

Analytical Quality Control of Positional Isomers

For analytical chemists and quality control laboratories, the distinct melting point of 104-105 °C for N-(2-Aminophenyl)methanesulfonamide serves as a reliable, quantitative differentiator from its 3-amino isomer (mp 117-121 °C) . This 13-17°C difference allows for rapid identity confirmation and purity assessment, making the pure compound essential for establishing reference standards and calibrating analytical methods.

Medicinal Chemistry Building Block with Defined Physicochemical Properties

This compound's well-characterized logP (2.38) and PSA (80.57 Ų) [3] make it a predictable building block for medicinal chemists designing libraries with controlled physicochemical profiles. Its moderate lipophilicity and hydrogen-bonding capacity are suitable for exploring central nervous system (CNS) or peripheral targets, and its properties differ significantly from the more hydrophilic 3-isomer, guiding strategic choices in library synthesis.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR studies
Ortho-aminophenyl scaffold with reported COX-2 inhibitory profile
Potency benchmarking and selectivity assessment
Transition metal catalyst ligand precursor
Ortho-diamine-like chelation motif for Cu, Co, Ni complexes
Complex formation and catalytic activity
Isomer-specific analytical QC
Distinct melting point vs. 3-amino isomer
Identity confirmation and purity by melting point
Medicinal chemistry library design
Calculated logP and PSA for lipophilicity-controlled libraries
Physicochemical property validation and PK profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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